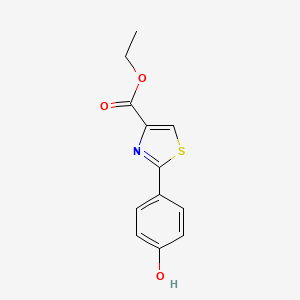

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

描述

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate (CAS 113334-60-4) is a thiazole-based ester synthesized via condensation of 4-hydroxythiobenzamide and ethyl bromopyruvate in ethanol under reflux, yielding a white solid with a high efficiency of 90% . It is characterized by a hydroxyl group at the para position of the phenyl ring attached to the thiazole core. The compound exhibits a polar surface area (PSA) of 59.42 Ų, a boiling point of 422.7°C, and moderate lipophilicity (logP data inferred from structural analogs) .

准备方法

The most efficient and widely cited method for synthesizing ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate involves the cyclocondensation of p-hydroxythiobenzamide with ethyl 3-bromopyruvate under reflux conditions .

Reaction Mechanism and Procedure

The reaction proceeds via nucleophilic substitution, where the thiol group of p-hydroxythiobenzamide attacks the α-carbon of ethyl 3-bromopyruvate, followed by cyclization to form the thiazole ring.

-

Reactants:

-

p-Hydroxythiobenzamide (3.93 g, 0.025 mol)

-

Ethyl 3-bromopyruvate (5.00 mL, 80% purity)

-

-

Solvent: Absolute ethanol (50 mL)

-

Conditions: Heated at 80°C for 4 hours under atmospheric pressure.

-

Work-up:

-

Cool to room temperature, add 100 mL distilled water to precipitate the product.

-

Filter and wash with water, followed by vacuum drying.

-

-

Yield: 88.56% (light yellow powder).

Characterization and Analytical Data

The product was confirmed via -NMR (500 MHz, DMSO-d6):

-

δ 10.11 (s, 1H, phenolic -OH),

-

8.44 (s, 1H, thiazole H-5),

-

7.85–7.75 (m, 2H, aromatic H-2 and H-6),

-

6.95–6.86 (m, 2H, aromatic H-3 and H-5),

-

4.33 (q, 2H, -OCH2CH3),

Key Advantages:

-

Simplified purification (precipitation in water avoids column chromatography).

-

Scalable with consistent yields >85%.

Alternative Methods for Thiazole Carboxylate Synthesis

While the above method is optimal for the target compound, related approaches for analogous thiazoles provide insights into reagent selection and optimization.

Use of Ethyl 2-Chloroacetoacetate in Thiazole Formation

A patent describing ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate synthesis highlights the versatility of α-haloketones:

-

Reactants: 4-Hydroxythiobenzamide and ethyl 2-chloroacetoacetate.

-

Conditions: Ethanol, 65–70°C, 3 hours.

Though this method targets a methyl-substituted analog, it demonstrates the reactivity of chloroacetoacetate derivatives in thiazole cyclization, suggesting potential adaptability for the target compound by substituting bromopyruvate.

Comparative Analysis of Synthetic Routes

Critical Observations:

-

Reagent Cost: Bromopyruvate is costlier than chloroacetoacetate but offers better regioselectivity for the 4-carboxylate position .

-

Scalability: Method 1’s aqueous work-up reduces solvent waste, enhancing industrial viability .

Industrial Applicability and Process Optimization

Solvent and Temperature Effects

-

Ethanol vs. Tetrahydrofuran (THF): Ethanol’s low toxicity and high boiling point (78°C) make it ideal for reflux conditions . THF, used in nitration reactions , is less suitable due to stringent anhydrous requirements.

-

Temperature Control: Heating at 80°C in Method 1 balances reaction rate and decomposition risks, whereas lower temperatures (65°C) in Method 2 may prolong reaction times.

Byproduct Management

化学反应分析

Types of Reactions

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学研究应用

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and antioxidant properties.

Medicine: Explored for its potential therapeutic roles, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death . The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions with biological targets, enhancing its activity.

相似化合物的比较

Comparison with Structurally Similar Thiazole Carboxylates

Structural and Electronic Properties

Table 1: Substituent Effects on Electronic Properties

Key Insights :

- The nitro group in Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate significantly lowers the HOMO-LUMO gap (3.5–4.0 eV), promoting charge transfer and reactivity compared to the hydroxyl-substituted analog .

Key Insights :

- Derivatives with hydrazinyl and dioxoisoindolin substituents (e.g., compound 5a) show promising anticancer activity (IC50 = 0.72 μM) through beta-catenin pathway inhibition .

- Antioxidant activity peaks in compounds with methoxybenzylidene substituents (e.g., 2g), highlighting the role of electron-donating groups in radical scavenging .

Physicochemical and Pharmacokinetic Profiles

Table 3: Physicochemical Comparison

Key Insights :

生物活性

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, an ethyl ester functional group, and a hydroxyphenyl substituent. Its molecular formula is CHNOS, with a molecular weight of approximately 249.29 g/mol. The unique structural components contribute to its reactivity and biological activity.

Target Enzymes

The primary target of this compound is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase, which plays a crucial role in peptidoglycan synthesis—a vital component of bacterial cell walls. By inhibiting this enzyme, the compound leads to bacterial cell death, showcasing its potential as an antimicrobial agent.

Cellular Effects

In cancer research, this compound has demonstrated cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound reduces cell proliferation by interfering with cellular signaling pathways and gene expression .

Antioxidant Activity

Studies have indicated that this compound exhibits significant antioxidant properties. This activity is critical for protecting cells from oxidative stress and may contribute to its anticancer effects .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against various pathogens. Its ability to inhibit bacterial growth positions it as a potential candidate for developing new antibiotics .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of thiazole derivatives, this compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency compared to standard antibiotics .

- Cytotoxicity in Cancer Cells : Research involving MCF-7 and HeLa cells revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The compound's mechanism involved the activation of pro-apoptotic pathways .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | CHNOS | Contains a cyano group; potential for different biological activity |

| Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | CHNOS | Methyl substitution changes reactivity and possibly bioactivity |

| Ethyl 2-(2-thienyl)thiazole-4-carboxylate | CHNOS | Features a thienyl group; different electronic properties affecting reactivity |

常见问题

Q. Basic: What synthetic methodologies are employed for the preparation of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate?

The compound is synthesized via cyclocondensation reactions. A common approach involves cyclizing thiosemicarbazones with ethyl bromopyruvate under reflux in ethanol, catalyzed by glacial acetic acid. Multi-step routes may use substituted benzaldehydes or thiourea derivatives. Reaction optimization (solvent, temperature, catalyst) is critical for yield enhancement, with yields often exceeding 70% under controlled conditions .

Q. Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches).

- ¹H/¹³C-NMR : Confirms ester (-COOEt), thiazole ring protons, and hydroxyphenyl substituents.

- HRMS : Validates molecular mass (e.g., [M+H]⁺ at m/z 278.05).

- X-ray crystallography (if crystalline): Provides unambiguous structural data, as demonstrated for analogous thiazole derivatives .

Q. Advanced: How can computational modeling aid in understanding the compound's biological activity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO energy gaps, electrostatic potential maps) to predict reactivity. Molecular docking simulates interactions with biological targets (e.g., SARS-CoV-2 Mpro protease), identifying binding affinities and key residues (e.g., His41, Cys145). These methods prioritize compounds for experimental validation, reducing trial-and-error screening .

Q. Advanced: What strategies address contradictory data in antimicrobial efficacy across studies?

Discrepancies may stem from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin).

- Microbial strain differences : Use reference strains (e.g., E. coli ATCC 25922) for cross-study comparisons.

- Compound purity : Verify via HPLC (>95% purity) and quantify dissolved DMSO to rule out solvent effects .

Q. Basic: What preliminary biological screenings are recommended for this compound in drug discovery?

Initial screens should assess:

- Antioxidant activity : DPPH/ABTS radical scavenging (% inhibition) and total antioxidant capacity (TAC) assays.

- Antimicrobial efficacy : Broth microdilution for MIC determination against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC50 values .

Q. Advanced: How can structural modifications enhance its activity as an Oct3/4 inducer in stem cell research?

Derivatives with electron-withdrawing groups (e.g., -Cl, -NO2) at the phenyl ring’s 4-position show increased Oct3/4 induction. Ester group optimization (e.g., methyl to ethyl) improves cellular uptake. SAR studies guided by analogs like O4I2 (Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate) highlight substituent effects on transcriptional co-activator binding .

Q. Advanced: What strategies optimize synthetic yield under green chemistry principles?

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 4 hrs) and energy use.

- Solvent selection : Ethanol/water mixtures replace toxic solvents (e.g., DMF).

- Catalyst recycling : Acidic resins (e.g., Amberlyst-15) enable reuse without yield loss.

- Purification : Recrystallization replaces column chromatography, achieving >80% yield .

Q. Basic: What safety protocols are mandated when handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (irritant per GHS Category 2).

- Ventilation : Use fume hoods to avoid inhalation (respiratory hazard).

- Spill management : Absorb with vermiculite and dispose as hazardous waste.

- Storage : Airtight containers at 2–8°C to prevent degradation .

属性

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQDDUPBNHWQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。